4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate
Description
4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate is a sulfonate ester derivative characterized by a 4-(acetylamino)phenyl group linked to a 4-chloro-2,5-dimethoxybenzenesulfonate moiety. Sulfonate esters are often explored as prodrug candidates or intermediates in drug development due to their hydrolytic stability and tunable solubility .
Properties
IUPAC Name |
(4-acetamidophenyl) 4-chloro-2,5-dimethoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-10(19)18-11-4-6-12(7-5-11)24-25(20,21)16-9-14(22-2)13(17)8-15(16)23-3/h4-9H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHOHHIGEYVGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate typically involves a multi-step process. One common method starts with the acetylation of 4-aminophenol to form 4-(acetylamino)phenol. This intermediate is then subjected to a sulfonation reaction with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the acetylamino and sulfonate groups can influence the compound’s affinity for these targets and its overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of key analogs:
Structural Analogues in MCHR1 Antagonist Research
The evidence highlights compounds such as SNAP-7941 , FE@SNAP , and Tos@SNAP , which share structural motifs with the target compound:
- SNAP-acid: Contains a 3-(acetylamino)phenyl group and a methoxymethyl substituent. Unlike the target compound, it lacks a sulfonate ester but includes a carboxylic acid group, which impacts solubility and bioavailability .
- Tos@SNAP : Features a tosyloxyethyl group (a sulfonate ester derivative). The tosyl group enhances stability during synthesis but may reduce metabolic resistance compared to the chloro-dimethoxybenzenesulfonate group in the target compound .
Functional Group Impact on Pharmacokinetics
- Chloro vs.
- Methoxy vs. Methoxymethyl : The 2,5-dimethoxy groups in the target compound could reduce metabolic oxidation compared to methoxymethyl groups in SNAP analogs, which are prone to demethylation .
- Acetylamino Position: The para-substituted acetylamino group in the target compound may optimize steric interactions with target receptors compared to meta-substituted analogs like SNAP-7941 .
Biological Activity
4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate is a complex organic compound characterized by its unique chemical structure, which includes an acetylamino group attached to a phenyl ring and a 4-chloro-2,5-dimethoxybenzenesulfonate moiety. This combination of functional groups provides distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
The biological activity of this compound is likely mediated through its interaction with specific cellular targets, leading to alterations in cellular processes. The presence of the sulfonate group may enhance solubility and facilitate interaction with biological membranes, while the acetylamino group could contribute to hydrogen bonding with target proteins.
Biochemical Pathways
Research indicates that compounds with similar structures can influence various biochemical pathways. For instance, they may act as enzyme inhibitors or modulators of signaling pathways involved in cell proliferation and apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly impact the bioavailability and efficacy of the compound.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anticancer properties of related compounds using a panel of 60 cancer cell lines. Although specific data for this compound was not detailed, similar compounds demonstrated low levels of growth inhibition across various cancer types (e.g., leukemia and CNS cancers), suggesting potential utility in cancer research .
- Enzyme Inhibition : Compounds with structural similarities have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, some sulfonamide derivatives have shown promise as inhibitors of carbonic anhydrase and other enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 4-(Acetylamino)phenyl 4-chloro-2,5-dimethylbenzenesulfonate | Similar to target compound but with methyl groups | Moderate enzyme inhibition | Potential for further study |
| 4-(Acetylamino)phenyl 4-bromo-2,5-dimethoxybenzenesulfonate | Contains bromo group instead of chloro | Antibacterial activity reported | Structural variations may affect activity |
| 4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonamide | Features a sulfonamide group | Anticancer properties noted | Important for comparison in therapeutic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
